4-Methoxy-2,3,6-trimethylbenzyl Alcohol-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

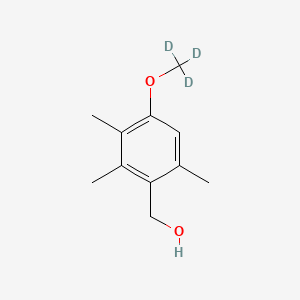

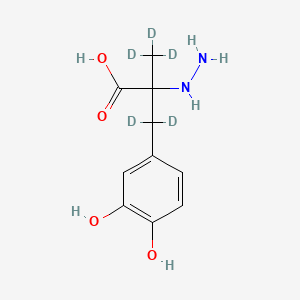

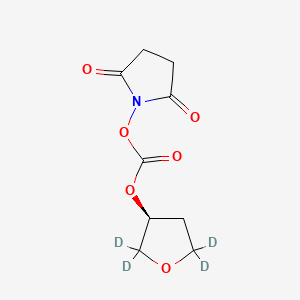

4-Methoxy-2,3,6-trimethylbenzyl Alcohol-d3 , also known by its chemical formula C11H13D3O2 , is a stable isotope-labeled compound. It is used primarily in proteomics research and related studies. The deuterium substitution in this compound provides a unique labeling pattern for tracking and identifying specific molecules in biological systems .

Synthesis Analysis

The synthesis of 4-Methoxy-2,3,6-trimethylbenzyl Alcohol-d3 involves the incorporation of deuterium atoms into the parent compound. While specific synthetic routes may vary, the deuterium labeling typically occurs during the late stages of synthesis. Researchers use deuterated reagents or precursors to introduce deuterium atoms into the desired position of the molecule. The resulting labeled compound serves as an essential tool for studying metabolic pathways, protein interactions, and drug metabolism .

Molecular Structure Analysis

The molecular structure of 4-Methoxy-2,3,6-trimethylbenzyl Alcohol-d3 consists of a benzene ring with three methyl groups (CH3) and a methoxy group (OCH3) attached. The deuterium atom (D) replaces one of the hydrogen atoms in the benzyl alcohol moiety. The compound’s isotopic labeling ensures that it behaves similarly to the non-labeled version, allowing researchers to track its fate within biological systems .

Chemical Reactions Analysis

As an alcohol derivative, 4-Methoxy-2,3,6-trimethylbenzyl Alcohol-d3 can participate in various chemical reactions typical of alcohols. These reactions include esterification, oxidation to the corresponding aldehyde or carboxylic acid, and nucleophilic substitutions. Researchers often employ these reactions to modify the compound for specific experimental purposes .

Orientations Futures

The application of deuterium-labeled compounds like 4-Methoxy-2,3,6-trimethylbenzyl Alcohol-d3 continues to expand. Researchers can explore its use in drug metabolism studies, proteomics, and metabolomics. Future directions may involve investigating its interactions with specific enzymes, transporters, and cellular pathways. Additionally, optimizing synthetic methods for large-scale production and exploring its potential therapeutic applications are areas of interest .

Propriétés

IUPAC Name |

[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-7-5-11(13-4)9(3)8(2)10(7)6-12/h5,12H,6H2,1-4H3/i4D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMSYOJIGAZHOLW-GKOSEXJESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1CO)C)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C(=C(C(=C1)C)CO)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662085 |

Source

|

| Record name | {2,3,6-Trimethyl-4-[(~2~H_3_)methyloxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1189501-77-6 |

Source

|

| Record name | {2,3,6-Trimethyl-4-[(~2~H_3_)methyloxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethyl 7,9-dimethyl 5,5-dimethoxy-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate](/img/structure/B562710.png)

![[(4-Aminophenyl)hydroxymethylene]bisphosphonic acid](/img/structure/B562715.png)

![2-[2-(2,6-Dichloro-4-hydroxyanilino)phenyl]-N,N-dimethylacetamide](/img/structure/B562719.png)

![N-Phenyl-d5-N'-[1-(2-phenylethyl)]-4-piperidine](/img/structure/B562720.png)

![7-Methoxyoctahydro-2H-pyrido[1,2-A]pyrazin-2-amine](/img/structure/B562721.png)